Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate
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Overview
Description
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate is a complex organic compound that features an epoxide group, a naphthol moiety, and a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-(2,3-epoxypropoxy)-4-naphthol. This intermediate is then reacted with potassium sulfate to yield the final product. The reaction conditions often require a controlled temperature environment and the presence of a catalyst to facilitate the formation of the epoxide ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate involves the reactivity of its epoxide group. The epoxide ring is highly strained and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in both synthetic and biological applications, where the compound can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Potassium 1-(2,3-epoxypropoxy)-4-hydroxybenzene sulfate
- Potassium 1-(2,3-epoxypropoxy)-4-methoxybenzene sulfate
- Potassium 1-(2,3-epoxypropoxy)-4-aminobenzene sulfate
Uniqueness
Potassium 1-(2,3-epoxypropoxy)-4-naphthol sulfate is unique due to the presence of the naphthol moiety, which imparts distinct chemical properties compared to similar compounds with benzene derivatives.
Properties
IUPAC Name |
dipotassium;4-(oxiran-2-ylmethoxy)naphthalen-1-ol;sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3.2K.H2O4S/c14-12-5-6-13(16-8-9-7-15-9)11-4-2-1-3-10(11)12;;;1-5(2,3)4/h1-6,9,14H,7-8H2;;;(H2,1,2,3,4)/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVQDXIADFQCKZ-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)O.[O-]S(=O)(=O)[O-].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12K2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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